

AZD8330: A Technical Guide to a Selective MEK1/2 Inhibitor

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Compound of Interest

Compound Name: AZD8330

Cat. No.: B1684321

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Introduction

AZD8330, also known as ARRY-424704 or ARRY-704, is a potent and selective, non-ATP competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2][3] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.[4] **AZD8330** has been investigated for its potential as an anti-cancer agent and has demonstrated tumor suppressive activity in various preclinical models.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for **AZD8330**.

Chemical Structure and Properties

AZD8330 is a synthetic organic compound belonging to the class of nicotinamides.[4] Its chemical structure is characterized by a 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide core.

Table 1: Chemical Identifiers of **AZD8330**

Identifier	Value
IUPAC Name	2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide[1]
Synonyms	ARRY-424704, ARRY-704, AZD-8330[1]
CAS Number	869357-68-6[1][5]
Molecular Formula	C ₁₆ H ₁₇ FIN ₃ O ₄ [5][6]
Molecular Weight	461.23 g/mol [2][5]
Canonical SMILES	<chem>CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO</chem> [5]
InChI Key	RWEVIPRMPFNTLO-UHFFFAOYSA-N[6]

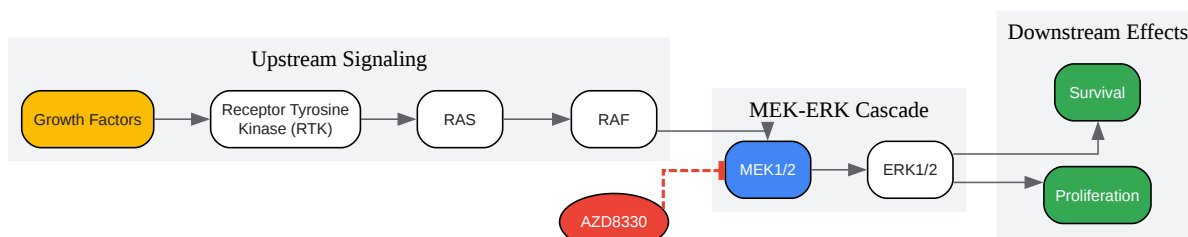
Table 2: Physicochemical Properties of **AZD8330**

Property	Value
XLogP	4.2[1]
Hydrogen Bond Donors	3[1]
Hydrogen Bond Acceptors	4[1]
Rotatable Bonds	7[1]
Topological Polar Surface Area	92.59 Å²[1]
Solubility	Soluble in DMSO (≥23.05 mg/mL) and Ethanol (≥46.1 mg/mL); Insoluble in water.[3][7]

Mechanism of Action and Signaling Pathway

AZD8330 is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct from the ATP-binding pocket.[1][2] This non-ATP competitive inhibition leads to the suppression of MEK kinase activity, thereby preventing the phosphorylation and activation of its downstream targets, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). The inhibition of ERK

phosphorylation blocks the propagation of growth signals and ultimately leads to reduced cell proliferation and tumor growth.



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AZD8330 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Pharmacological Properties and Efficacy

AZD8330 exhibits potent inhibitory activity against MEK1/2 with an IC_{50} of 7 nM.[2][3][5] It is highly selective and does not show significant inhibitory activity against a large panel of other kinases at concentrations up to 10 μ M.[2]

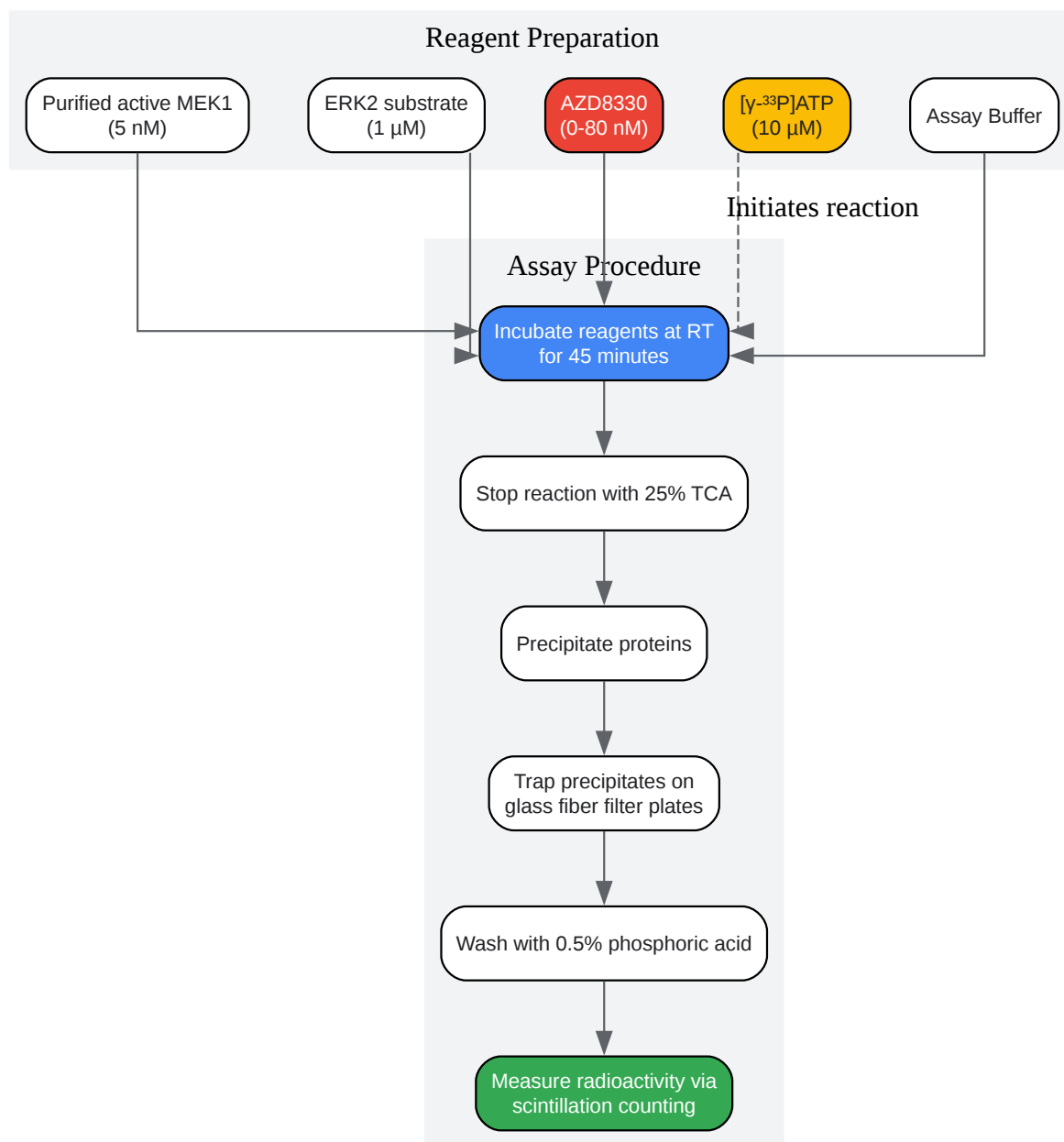
Table 3: In Vitro and In Vivo Activity of **AZD8330**

Assay Type	Model	Endpoint	Result
Enzymatic Assay	Recombinant MEK1/ERK2	IC ₅₀	7 nM[2][3][5]
Cell-Based Assay	Human Osteosarcoma Cell Lines (MOS, U2OS, 143B)	ERK Phosphorylation	Inhibition at 0.5 µM[5]
Cell Viability Assay	Osteosarcoma Cell Lines (MOS, U2OS, 143b)	Decreased Viability	Concentration-dependent
In Vivo Xenograft	Calu-6 Nude Rat Model	Tumor Growth Inhibition	>80% at 0.4 mg/kg (once daily)[2]
Pharmacodynamics	Calu-6 Rat Xenograft	ERK Phosphorylation Inhibition	>90% for 4-8 hours at 1.25 mg/kg (single oral dose)[2]

Experimental Protocols

MEK1 Enzymatic Assay

This protocol outlines the determination of the in vitro inhibitory activity of **AZD8330** against MEK1.



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Workflow for the MEK1 enzymatic inhibition assay.

Methodology:

- **Reagent Preparation:** A constitutively active, hexahistidine-tagged MEK1 is expressed in and purified from baculovirus-infected Hi5 insect cells.[\[2\]](#)[\[3\]](#) The assay is performed in a 96-well polypropylene plate.
- **Reaction Mixture:** The incubation mixture (100 μ L) consists of 25 mM HEPES (pH 7.4), 10 mM $MgCl_2$, 5 mM β -glycerolphosphate, 100 μ M sodium orthovanadate, 5 mM DTT, 5 nM MEK1, 1 μ M ERK2, and varying concentrations of **AZD8330** (0 to 80 nM) in 1% DMSO.[\[2\]](#)[\[3\]](#)
- **Reaction Initiation and Incubation:** The reaction is initiated by adding 10 μ M ATP containing 0.5 μ Ci of $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ per well.[\[2\]](#)[\[3\]](#) The plate is then incubated at room temperature for 45 minutes.[\[2\]](#)[\[3\]](#)
- **Reaction Termination and Protein Precipitation:** The reaction is stopped by adding an equal volume of 25% trichloroacetic acid (TCA), which also precipitates the proteins.[\[2\]](#)[\[3\]](#)
- **Measurement of Radioactivity:** The precipitated proteins are trapped on glass fiber B filter plates.[\[3\]](#) Unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ is washed away with 0.5% phosphoric acid. The amount of incorporated radiolabel is quantified using a liquid scintillation counter.[\[3\]](#)

Cell-Based Phospho-ERK Assay

This protocol details the measurement of MEK1/2 inhibition in a cellular context by quantifying the phosphorylation of ERK.

Methodology:

- **Cell Culture and Treatment:** Malme-3M melanoma cells are plated in 96-well plates and treated with various concentrations of **AZD8330** for 1 hour at 37°C.[\[3\]](#)
- **Cell Fixation and Permeabilization:** Following treatment, the cells are fixed and permeabilized to allow for antibody entry.[\[3\]](#)
- **Immunostaining:** The cells are incubated with primary antibodies against both phospho-ERK and total ERK1/2.[\[3\]](#)
- **Secondary Antibody Incubation:** After washing, the cells are incubated with fluorescently-labeled secondary antibodies.[\[3\]](#)

- Signal Detection and Normalization: The plates are analyzed on a fluorescence imager. The phospho-ERK signal is normalized to the total ERK signal to account for any variations in cell number.[3]

Conclusion

AZD8330 is a well-characterized, potent, and selective inhibitor of MEK1/2. Its defined chemical structure, favorable physicochemical properties, and demonstrated efficacy in preclinical models underscore its value as a research tool for investigating the RAS/RAF/MEK/ERK signaling pathway. The detailed experimental protocols provided herein offer a foundation for the further study and application of this compound in cancer research and drug development. Although its clinical development was terminated at Phase 1, **AZD8330** remains a valuable pharmacological agent for laboratory investigations.[1]

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